CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER
Beschreibung
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is a synthetic compound used primarily in peptide synthesis. It is a derivative of L-phenylalanine and L-norvaline, protected by a carbobenzyloxy group. This compound is often utilized in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
18921-55-6 |
|---|---|
Molekularformel |
C23H28N2O5 |
Molekulargewicht |
412.486 |
IUPAC-Name |
methyl (2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C23H28N2O5/c1-3-10-19(22(27)29-2)24-21(26)20(15-17-11-6-4-7-12-17)25-23(28)30-16-18-13-8-5-9-14-18/h4-9,11-14,19-20H,3,10,15-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 |
InChI-Schlüssel |
HGGMIQWSRCIBEM-PMACEKPBSA-N |
SMILES |
CCCC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Synonyme |
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected L-phenylalanine is then coupled with L-norvaline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The carboxyl group of the resulting dipeptide is esterified using methanol in the presence of an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Using techniques such as crystallization, chromatography, or recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzyloxy group can be removed using hydrogenation or acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Hydrolysis: L-phenylalanyl-L-norvaline and methanol.
Deprotection: L-phenylalanyl-L-norvaline methyl ester.
Coupling: Longer peptide chains.
Wissenschaftliche Forschungsanwendungen
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biochemistry: Studying enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Developing peptide-based drugs and studying their pharmacokinetics and pharmacodynamics.
Industrial Applications: Used in the production of synthetic peptides for research and therapeutic purposes.
Wirkmechanismus
The mechanism of action of CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation, facilitating the synthesis of longer peptide chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- CARBOBENZYLOXY-L-PHENYLALANYL-L-VALINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-NORLEUCINE METHYL ESTER
- CARBOBENZYLOXY-L-PHENYLALANYL-L-ALANINE METHYL ESTER
Uniqueness
CARBOBENZYLOXY-L-PHENYLALANYL-L-NORVALINE METHYL ESTER is unique due to its specific combination of L-phenylalanine and L-norvaline, which imparts distinct properties in peptide synthesis. Its use of the carbobenzyloxy protecting group ensures selective protection and deprotection, making it a valuable tool in the synthesis of complex peptides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
